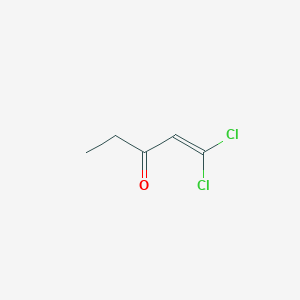
1,1-Dichloropent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloropent-1-en-3-one is an organic compound with the molecular formula C5H6Cl2O It is characterized by the presence of two chlorine atoms and a ketone group attached to a pentene backbone
Preparation Methods
The synthesis of 1,1-Dichloropent-1-en-3-one typically involves the chlorination of pent-1-en-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. The specific reaction conditions, such as temperature and solvent, are optimized to achieve the best results .
Chemical Reactions Analysis
1,1-Dichloropent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1,1-Dichloropent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,1-Dichloropent-1-en-3-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
1,1-Dichloropent-1-en-3-one can be compared with other similar compounds, such as:
1,3-Dichloropropene: This compound has a similar structure but with a shorter carbon chain and different chlorine atom positions.
1,1-Dichloroethene: Another related compound with two chlorine atoms but a different backbone structure.
Properties
CAS No. |
39580-00-2 |
|---|---|
Molecular Formula |
C5H6Cl2O |
Molecular Weight |
153.00 g/mol |
IUPAC Name |
1,1-dichloropent-1-en-3-one |
InChI |
InChI=1S/C5H6Cl2O/c1-2-4(8)3-5(6)7/h3H,2H2,1H3 |
InChI Key |
MKYXEMPAKPNLRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


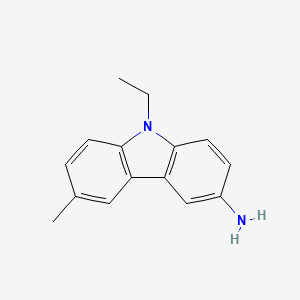
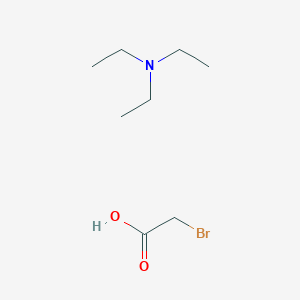
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)
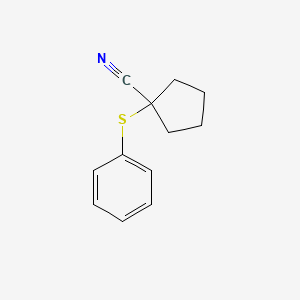
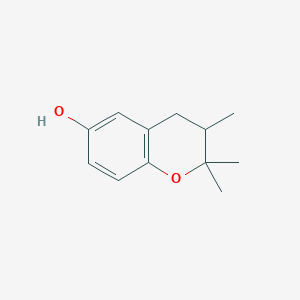
![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)
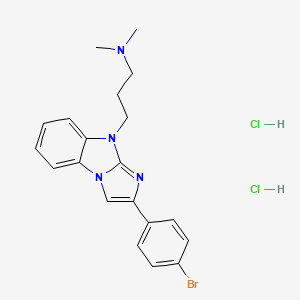
![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)
![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)
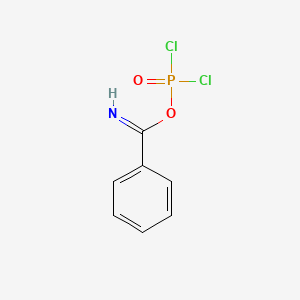


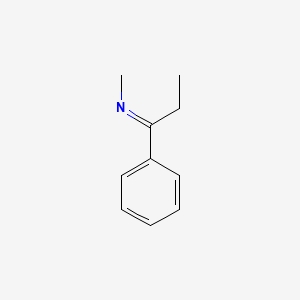
![(E)-Bis[1-(4-methylphenyl)ethyl]diazene](/img/structure/B14680529.png)
